2,8-Dihydroxy-1-naphthaldehyde 2,8-Dihydroxy-1-naphthaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15982372
InChI: InChI=1S/C11H8O3/c12-6-8-9(13)5-4-7-2-1-3-10(14)11(7)8/h1-6,13-14H
SMILES:
Molecular Formula: C11H8O3
Molecular Weight: 188.18 g/mol

2,8-Dihydroxy-1-naphthaldehyde

CAS No.:

Cat. No.: VC15982372

Molecular Formula: C11H8O3

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

2,8-Dihydroxy-1-naphthaldehyde -

Specification

Molecular Formula C11H8O3
Molecular Weight 188.18 g/mol
IUPAC Name 2,8-dihydroxynaphthalene-1-carbaldehyde
Standard InChI InChI=1S/C11H8O3/c12-6-8-9(13)5-4-7-2-1-3-10(14)11(7)8/h1-6,13-14H
Standard InChI Key UKIFYOKWIOOMJC-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)O)C(=C(C=C2)O)C=O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2,8-Dihydroxy-1-naphthaldehyde (CAS RN: 858457-19-9) has the molecular formula C11H8O3\text{C}_{11}\text{H}_8\text{O}_3 and a molecular weight of 188.18 g/mol . Its IUPAC name is 1-naphthalenecarboxaldehyde-2,8-diol, reflecting the positions of the hydroxyl (-OH) and aldehyde (-CHO) substituents on the naphthalene backbone. Key synonyms include:

  • 2,8-Dihydroxy-1-naphthaldehyde

  • 1-Naphthalenecarboxaldehyde, 2,8-dihydroxy-

The compound’s structure enables intramolecular hydrogen bonding between the aldehyde and adjacent hydroxyl groups, a feature that influences its reactivity and photophysical behavior .

Table 1: Fundamental chemical properties of 2,8-dihydroxy-1-naphthaldehyde

PropertyValueSource
Molecular formulaC11H8O3\text{C}_{11}\text{H}_8\text{O}_3
Molecular weight188.18 g/mol
CAS RN858457-19-9
Storage conditionsRefrigeration

Synthesis and Purification

Purification Strategies

Purification of dihydroxynaphthaldehydes typically involves recrystallization from solvents like ethanol, ethyl acetate, or aqueous acetic acid . For 2,8-dihydroxy-1-naphthaldehyde, chromatographic techniques (e.g., silica gel column chromatography) may be required to isolate the pure compound due to the potential formation of regioisomeric byproducts.

Physicochemical Properties

Thermal and Solubility Characteristics

Data specific to 2,8-dihydroxy-1-naphthaldehyde are sparse, but inferences can be drawn from structurally similar compounds. For instance, 2-hydroxy-1-naphthaldehyde (CAS 708-06-5) exhibits a melting point of 76–80°C and solubility in chloroform and methanol . The additional hydroxyl group in 2,8-dihydroxy-1-naphthaldehyde likely enhances its polarity, increasing water solubility compared to mono-hydroxylated analogs. Experimental studies report that 2-hydroxy-1-naphthaldehyde dissolves in water at 40 g/L (20°C) , suggesting that the 2,8-isomer may exhibit comparable or greater aqueous solubility.

Spectroscopic Data

Infrared (IR) spectroscopy of related naphthaldehydes reveals characteristic peaks for hydroxyl (3200–3500 cm1^{-1}), aldehyde (≈2820 cm1^{-1} stretch, ≈1720 cm1^{-1} carbonyl), and aromatic C=C (≈1600 cm1^{-1}) groups . Nuclear magnetic resonance (NMR) spectra would show distinct signals for the aldehyde proton (δ ≈9.8–10.2 ppm) and aromatic protons influenced by substituent effects .

Applications and Functional Utility

Coordination Chemistry

Dihydroxynaphthaldehydes are widely employed as ligands in metal-organic frameworks (MOFs) and coordination complexes. The hydroxyl and aldehyde groups in 2,8-dihydroxy-1-naphthaldehyde can act as chelating sites for transition metals such as Fe3+^{3+}, Cu2+^{2+}, and Zn2+^{2+}. For example, 2-hydroxy-1-naphthaldehyde forms Schiff base complexes with amines, which are utilized in catalysis and sensor applications . The 2,8-isomer’s divergent substitution pattern may enable novel coordination geometries or enhanced stability in acidic environments.

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